REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)[Cl:8].[CH3:11][C:12]1([CH3:18])[CH2:16][CH2:15][C:14](=O)[CH2:13]1.C([O-])(=O)C.[Na+]>ClCCl>[Cl:8][C:14]1[CH2:13][C:12]([CH3:18])([CH3:11])[CH2:16][C:15]=1[CH:4]=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40.5 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC1)=O)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Mg2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CC(C1)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |